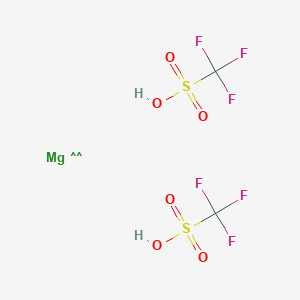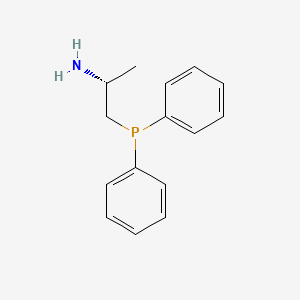
(R)-1-(Diphenylphosphino)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(Diphenylphosphino)propan-2-amine is a chiral phosphine ligand that has garnered significant interest in the field of asymmetric synthesis. This compound is characterized by the presence of a phosphine group attached to a chiral amine, making it a valuable tool in enantioselective catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphino)propan-2-amine typically involves the reaction of diphenylphosphine with a chiral amine precursor. One common method is the reaction of diphenylphosphine with ®-2-amino-1-propanol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-amine bond.
Industrial Production Methods
On an industrial scale, the production of ®-1-(Diphenylphosphino)propan-2-amine may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
®-1-(Diphenylphosphino)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions, where the amine acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted amine derivatives.
科学研究应用
®-1-(Diphenylphosphino)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which ®-1-(Diphenylphosphino)propan-2-amine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral amine moiety imparts enantioselectivity to these reactions, allowing for the preferential formation of one enantiomer over the other.
相似化合物的比较
Similar Compounds
- (S)-1-(Diphenylphosphino)propan-2-amine
- ®-1-(Diphenylphosphino)butan-2-amine
- ®-1-(Diphenylphosphino)ethan-2-amine
Uniqueness
®-1-(Diphenylphosphino)propan-2-amine is unique due to its specific chiral configuration and the presence of both a phosphine and an amine group. This combination makes it particularly effective in asymmetric catalysis, offering high enantioselectivity and versatility in various chemical reactions.
属性
分子式 |
C15H18NP |
|---|---|
分子量 |
243.28 g/mol |
IUPAC 名称 |
(2R)-1-diphenylphosphanylpropan-2-amine |
InChI |
InChI=1S/C15H18NP/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12,16H2,1H3/t13-/m1/s1 |
InChI 键 |
ZFHKTVKTODLXRW-CYBMUJFWSA-N |
手性 SMILES |
C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
规范 SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-Benzo[d]imidazol-2-yl)propan-1-one](/img/structure/B15199165.png)
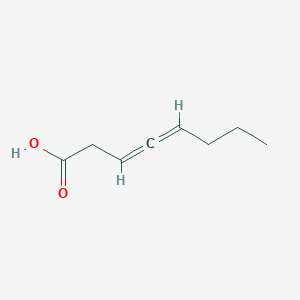

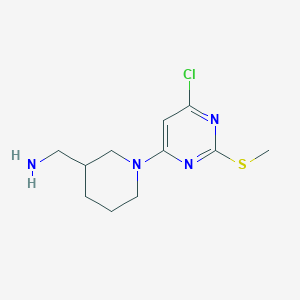
![(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
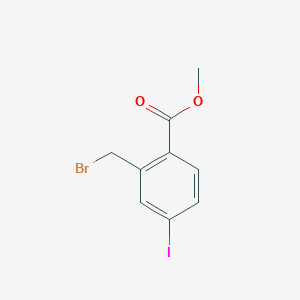
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
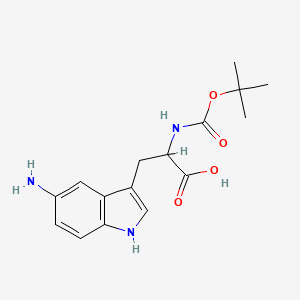
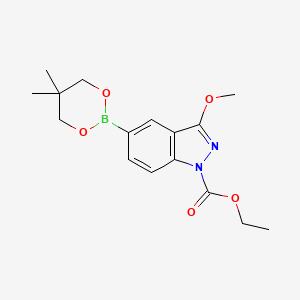
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B15199235.png)
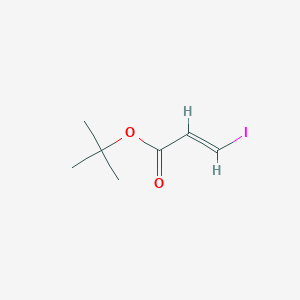
![1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
